1-[4-[4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-[4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one is a complex organic compound known for its potential applications in medicinal chemistry, particularly as an inhibitor of specific protein kinases. This compound features a unique structure that includes a pyrrolo[2,3-b]pyridine core, which is often associated with biological activity against various targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
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Formation of the Pyrrolo[2,3-b]pyridine Core:
- Starting with a suitable pyridine derivative, the core structure is constructed through cyclization reactions, often involving palladium-catalyzed cross-coupling reactions.
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Attachment of the Piperidine Ring:
- The piperidine ring is introduced via nucleophilic substitution reactions, where the pyrrolo[2,3-b]pyridine intermediate reacts with a piperidine derivative under basic conditions.
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Formation of the Final Product:
- The final step involves the coupling of the intermediate with a prop-2-en-1-one derivative, typically using a condensation reaction under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions: 1-[4-[4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-[4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one has significant applications in scientific research, particularly in the fields of:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as protein kinases.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific signaling pathways involved in tumor growth and proliferation.
Mechanism of Action
The mechanism of action of 1-[4-[4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share the pyrrolo[2,3-b]pyridine core and exhibit similar biological activities.
Piperidine Derivatives: Compounds with a piperidine ring that are used in various medicinal chemistry applications.
Uniqueness: 1-[4-[4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one is unique due to its specific combination of structural features, which confer high specificity and potency against certain protein kinases. This makes it a valuable lead compound for the development of new therapeutic agents.
Properties
IUPAC Name |
1-[4-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-2-19(26)24-10-7-16(8-11-24)21(27)25-12-5-15(6-13-25)18-14-23-20-17(18)4-3-9-22-20/h2-5,9,14,16H,1,6-8,10-13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTVJBHMGQMBIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)N2CCC(=CC2)C3=CNC4=C3C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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